5-(4-Propoxyphenyl)oxazole-2-carboxylic acid
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Overview
Description
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a propoxyphenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-propoxybenzaldehyde with glycine in the presence of an acid catalyst can lead to the formation of the desired oxazole ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Scientific Research Applications
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid can be compared with other oxazole derivatives, such as:
5-(4-Hydroxyphenyl)oxazole-2-carboxylic acid: This compound has a hydroxy group instead of a propoxy group, which may alter its chemical and biological properties.
5-(4-Methoxyphenyl)oxazole-2-carboxylic acid: The presence of a methoxy group can influence the compound’s reactivity and interactions.
5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid: Similar to the propoxy derivative, but with an ethoxy group, affecting its solubility and stability.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(4-propoxyphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-7-17-10-5-3-9(4-6-10)11-8-14-12(18-11)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |
InChI Key |
TZBNATROFSJGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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